2-Chloro-3-ethyl-7-fluoroquinoline
Description
Evolution of Quinoline (B57606) Chemistry in Contemporary Organic Synthesis and Medicinal Chemistry
The field of quinoline chemistry has witnessed remarkable advancements, moving beyond classical synthetic methods to more sophisticated and efficient strategies. niscpr.res.in Modern organic synthesis has embraced catalytic C-H activation, multicomponent reactions, and novel cyclization techniques to access a diverse range of substituted quinolines with high precision and atom economy. nih.gov In medicinal chemistry, the quinoline scaffold is a recurring feature in numerous approved drugs, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. ontosight.ainih.gov The ability to fine-tune the steric and electronic properties of the quinoline ring through substitution allows for the optimization of pharmacological profiles, making it a highly sought-after pharmacophore in drug discovery programs.
Strategic Importance of Halogenated Quinoline Derivatives in Chemical Research
The introduction of halogen atoms onto the quinoline core has proven to be a powerful strategy for modulating the physicochemical and biological properties of the resulting derivatives. Halogens, particularly chlorine and fluorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.net The presence of a chlorine atom can enhance the lipophilicity of a compound, potentially improving its membrane permeability. researchgate.net Fluorine substitution, on the other hand, can alter the electronic distribution within the molecule, influence pKa values, and block metabolic pathways, thereby enhancing the drug-like properties of the parent compound. orientjchem.org Consequently, halogenated quinolines are of strategic importance as they often serve as key intermediates in the synthesis of more complex molecules, where the halogen can be further functionalized through various cross-coupling reactions. nih.gov
Specific Research Context of 2-Chloro-3-ethyl-7-fluoroquinoline within the Quinoline Scaffold Landscape
The compound this compound represents a specific embodiment of a polysubstituted quinoline, featuring a chlorine atom at the 2-position, an ethyl group at the 3-position, and a fluorine atom at the 7-position. This particular substitution pattern suggests its potential as a versatile building block in synthetic and medicinal chemistry. The chloro group at the 2-position is a reactive handle amenable to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. rsc.orgrsc.org The ethyl group at the 3-position can influence the steric environment and lipophilicity of the molecule. The fluorine atom at the 7-position is a common feature in many bioactive quinolones, often contributing to enhanced biological activity. orientjchem.org
Despite its potential, a comprehensive search of publicly available scientific literature and patent databases did not yield specific research findings, detailed synthesis protocols, or biological activity data for this compound. Its existence is primarily documented in chemical supplier catalogs, which provide basic chemical information. A plausible synthetic route for this and similar compounds could involve the Vilsmeier-Haack reaction of an appropriately substituted N-arylacetamide, a common method for preparing 2-chloro-3-formylquinolines, which could then be further modified to introduce the ethyl group. niscpr.res.inresearchgate.net However, without dedicated research publications, the specific context and rationale for the synthesis of this compound remain speculative.
Detailed Research Findings
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1031928-09-2 |
| Molecular Formula | C₁₁H₉ClFN |
| Molecular Weight | 209.65 g/mol |
Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR | Data not available in public literature |
| ¹³C NMR | Data not available in public literature |
| Mass Spectrometry | Data not available in public literature |
| Infrared (IR) Spectroscopy | Data not available in public literature |
Synthetic Preparation of this compound
| Parameter | Details |
| Reported Synthesis | No detailed experimental procedures are available in public literature. |
| Potential Synthetic Route | Vilsmeier-Haack cyclization of a corresponding N-arylpropionamide followed by chlorination. niscpr.res.inresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1031928-09-2 |
|---|---|
Molecular Formula |
C11H9ClFN |
Molecular Weight |
209.65 g/mol |
IUPAC Name |
2-chloro-3-ethyl-7-fluoroquinoline |
InChI |
InChI=1S/C11H9ClFN/c1-2-7-5-8-3-4-9(13)6-10(8)14-11(7)12/h3-6H,2H2,1H3 |
InChI Key |
QFDNFIUDIKSSTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C=C(C=CC2=C1)F)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 3 Ethyl 7 Fluoroquinoline and Analogous Systems
De Novo Synthesis of the Quinoline (B57606) Ring System
De novo strategies involve the construction of the bicyclic quinoline core from acyclic or monocyclic precursors. The choice of reaction often dictates the initial substitution pattern on the resulting quinoline.
The Gould-Jacobs reaction is a classical method for preparing quinolines, specifically 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgpreprints.org The process commences with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, which, upon thermal cyclization, yields a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org
To apply this to the synthesis of a 7-fluoroquinoline, the logical starting material would be 3-fluoroaniline (B1664137). The reaction sequence would involve:
Condensation: 3-fluoroaniline reacts with a suitable malonic ester derivative, such as diethyl ethylmalonate, to form an anilidoacrylate intermediate.
Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization. This step is an electrocyclic reaction that forms the quinoline ring. wikipedia.org The use of high-boiling point solvents can improve reaction yields. jasco.ro
Product Formation: The cyclization initially yields ethyl 4-hydroxy-3-ethyl-7-fluoroquinoline-2-carboxylate. Subsequent saponification and decarboxylation would be required to remove the ester group, affording 4-hydroxy-3-ethyl-7-fluoroquinoline.
This resulting 4-quinolone does not yet have the C-2 chloro substituent. Therefore, this intermediate would require a subsequent chlorination step, as detailed in section 2.2.1, to arrive at the final target compound.
The Vilsmeier-Haack reaction is a powerful and versatile method for synthesizing 2-chloro-3-substituted quinolines. niscpr.res.inresearchgate.net This reaction typically involves the treatment of an N-aryl amide with the Vilsmeier reagent (a mixture of phosphorus oxychloride (POCl₃) and a dialkylformamide, usually N,N-dimethylformamide (DMF)). niscpr.res.inthieme-connect.com
For the specific synthesis of 2-Chloro-3-ethyl-7-fluoroquinoline, the strategy would be adapted by using an N-arylpropanamide precursor:
Precursor Synthesis: The required starting material is N-(3-fluorophenyl)propanamide, which can be prepared from the acylation of 3-fluoroaniline with propanoyl chloride or propanoic anhydride.
Vilsmeier-Haack Cyclization: The N-(3-fluorophenyl)propanamide would be treated with the Vilsmeier reagent (POCl₃/DMF). The reaction proceeds through the formation of a chloroiminium species, followed by an intramolecular electrophilic attack on the aromatic ring and subsequent cyclization and dehydration, directly yielding the this compound.
This approach is highly efficient as it installs both the C-2 chlorine atom and the quinoline ring in a single synthetic operation. niscpr.res.in Research has extensively documented the synthesis of 2-chloro-3-formylquinolines from acetanilides, which serves as a strong precedent for this transformation. researchgate.netchemijournal.comresearchgate.net The reaction conditions are generally mild, often starting at low temperatures (0-5 °C) and then heating to complete the cyclization. niscpr.res.inchemijournal.com
| Starting Acetanilide (B955) | Product | Reaction Time (hours) | Yield (%) |
|---|---|---|---|
| Acetanilide | 2-Chloro-3-formylquinoline | 4 | ~75-80 |
| 3-Methylacetanilide | 2-Chloro-3-formyl-7-methylquinoline | 6-8 | ~70-75 |
| 3-Chloroacetanilide | 2,7-Dichloro-3-formylquinoline | 4 | ~65-70 |
| 3-Methoxyacetanilide | 2-Chloro-3-formyl-7-methoxyquinoline | 4 | ~80-85 |
Meth-Cohn Quinoline Synthesis: The Meth-Cohn synthesis is a notable extension of the Vilsmeier-Haack reaction for preparing quinolines. chemistry-online.com It specifically refers to the cyclization of acylanilides using the Vilsmeier reagent to afford 2-chloro-3-substituted quinolines. chemistry-online.comnih.gov Therefore, the synthetic strategy described in section 2.1.2 for this compound is a direct application of the Meth-Cohn synthesis. This method is lauded for its versatility and directness in accessing quinolines with a C-2 chlorine atom, which is a valuable synthetic handle for further modifications. clockss.org
Conrad-Limpach Synthesis: The Conrad-Limpach synthesis is another classic method that involves the condensation of anilines with β-ketoesters. wikipedia.orgsynarchive.com Depending on the reaction conditions (particularly temperature), it can yield either 4-hydroxyquinolines (at higher temperatures, >200 °C) or 2-hydroxyquinolines (Knorr variation, at lower temperatures, ~140 °C). wikipedia.org
To generate a precursor for the target molecule, 3-fluoroaniline would be reacted with a β-ketoester containing the desired ethyl substituent, such as ethyl 2-ethylacetoacetate.
The reaction at high temperatures would proceed via a Schiff base intermediate, which then undergoes thermal cyclization to yield 3-ethyl-7-fluoro-2-methyl-4-quinolone. wikipedia.orgsynarchive.com
This method, in its standard form, is not ideal for the target compound as it introduces an unwanted methyl group at the C-2 position.
A modification using a different β-dicarbonyl compound would be necessary. For instance, reacting 3-fluoroaniline with an appropriate β-ketoaldehyde could potentially lead to the desired 3-ethyl-4-quinolone precursor, which would then require chlorination at the C-2 position.
Modern synthetic chemistry offers a variety of other powerful methods for constructing highly substituted quinoline rings.
Transition Metal-Catalyzed Annulation: Catalysts based on rhodium, ruthenium, copper, and palladium have been employed to construct quinoline scaffolds through C-H activation and heteroannulation reactions. mdpi.com These methods often provide high efficiency and regioselectivity under mild conditions.
Aza-Wittig Reactions: Intramolecular aza-Wittig reactions of appropriately substituted precursors, often generated in situ, provide a convergent route to the quinoline ring system. nih.govnih.gov For example, the reaction of a 2-azidobenzaldehyde (B97285) with a stabilized phosphorus ylide can initiate a cascade sequence leading to a 2,3-disubstituted quinoline. nih.gov
Friedländer Annulation: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or ester). While a classic method, modern variations offer improved yields and conditions for synthesizing polysubstituted quinolines. nih.gov
These advanced methodologies provide alternative and often more flexible routes to complex quinoline structures that may not be easily accessible through classical named reactions.
Targeted Functionalization and Regioselective Installation of Substituents
This approach involves modifying a pre-existing quinoline or quinolone ring to introduce the desired substituents at specific positions.
The installation of a chlorine atom at the C-2 position is a critical transformation in quinoline chemistry. The method of choice depends heavily on the nature of the quinoline precursor.
Direct Chlorination via Vilsmeier-Haack/Meth-Cohn Synthesis: As discussed in section 2.1.2, this is the most direct method where the C-2 chlorine is incorporated during the ring-forming cyclization process itself. niscpr.res.innih.gov
Chlorination of Quinolones: When synthetic routes like the Gould-Jacobs or Conrad-Limpach reactions are used, the initial products are 4-hydroxyquinolines or 2-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones and quinolin-2-ones, respectively). wikipedia.orgwikipedia.org These quinolone intermediates must be chlorinated. The most common method for this transformation is treatment with a strong chlorinating agent, such as:
Phosphorus oxychloride (POCl₃)
Phosphorus pentachloride (PCl₅)
A mixture of POCl₃ and PCl₅
This reaction converts the hydroxyl/oxo group into a chloro group, effectively transforming a quinolin-2-one into a 2-chloroquinoline (B121035) or a quinolin-4-one into a 4-chloroquinoline. To obtain the target this compound, one would need to start with the corresponding 3-ethyl-7-fluoroquinolin-2-one.
Direct C-H Chlorination: Advanced methods for the regioselective C-H functionalization of heterocycles are emerging. For instance, direct chlorination of quinoline N-oxides at the C-2 position has been reported, sometimes mediated by fluorine, offering a metal-free and environmentally friendly alternative. researchgate.net
Stereo- and Regioselective Introduction of the Ethyl Group at C-3
The precise placement of an ethyl group at the C-3 position of the quinoline core is a critical synthetic challenge. Achieving high regioselectivity is paramount to avoid the formation of unwanted isomers.
One established approach involves the Vilsmeier-Haack reaction , which can be used to introduce a formyl group at the C-3 position of a suitable quinoline precursor. researchgate.net This formyl group can then be converted to an ethyl group through subsequent reactions such as a Wittig reaction followed by hydrogenation.
Another strategy for achieving regioselective C-3 functionalization is through a hetero-Diels-Alder cycloaddition . This metal-free approach utilizes in situ generated azadienes which react with terminal alkynes to yield C-3 functionalized quinolines with excellent chemo- and regioselectivity. organic-chemistry.orgnih.gov This method is particularly valuable as it provides access to quinolines that are otherwise difficult to synthesize. organic-chemistry.org
Furthermore, the Snieckus reaction , a modification of the Niementovsky reaction, offers a route to 3-substituted quinolin-4-ones. mdpi.com This method involves the regioselective ortho-metallation of an anthranilic acid amide followed by cyclization. mdpi.com While this provides a 4-oxoquinoline, subsequent modifications can lead to the desired 3-ethylquinoline.
Recent research has also explored N-arylmethyl activation strategies to address the challenges of direct C-3 functionalization of quinolines, including various thiolations and selenylation. researchgate.net These methods offer a pathway to introduce a range of functional groups at the C-3 position with high selectivity.
| Reaction | Key Features | Reference(s) |
| Vilsmeier-Haack Reaction | Introduction of a C-3 formyl group for further elaboration. | researchgate.net |
| Hetero-Diels-Alder Cycloaddition | Metal-free, high regioselectivity for C-3 functionalization. | organic-chemistry.orgnih.gov |
| Snieckus Reaction | Regioselective synthesis of 3-substituted quinolin-4-ones. | mdpi.com |
| N-Arylmethyl Activation | Direct C-3 functionalization with various groups. | researchgate.net |
Fluorination Strategies for the C-7 Position
The introduction of a fluorine atom at the C-7 position of the quinoline ring can significantly modulate the physicochemical and biological properties of the molecule. rsc.org
Direct C-H fluorination presents an atom-economical approach. nih.gov While challenging for electron-deficient azaarenes, recent advancements have enabled the C-H fluorination of quinolines. nih.gov One method employs an electron-transfer-enabled concerted nucleophilic fluorination, overcoming the high energy barrier typically associated with such transformations. nih.govacs.org
Another strategy involves the use of electrophilic fluorinating reagents like Selectfluor . rsc.org A metal-free, regioselective C-H fluorination of 8-aminoquinoline (B160924) amides and sulfonamides at the C-5 position has been achieved using Selectfluor, suggesting the potential for directing fluorination to other positions, including C-7, with appropriate directing groups. rsc.org The reaction is believed to proceed via a radical pathway. rsc.org
Electrochemical methods also offer a promising avenue for the regioselective fluorination of quinolines. Anodic oxidation using HF:pyridine (B92270) as both the reagent and supporting electrolyte has been shown to achieve 5,8-difluorination of quinolines. researchgate.net This highlights the potential for electrochemical approaches to be tailored for selective C-7 fluorination.
Classical synthetic routes often involve the use of halo-anilines as starting materials. researchgate.net For instance, a 7-fluoroaniline derivative could be used in a traditional quinoline synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions, to directly install the fluorine at the desired position. tandfonline.comresearchgate.net
| Fluorination Method | Key Features | Reagent/Conditions | Reference(s) |
| Concerted Nucleophilic Fluorination | Electron-transfer-enabled C-H activation. | Photosensitizer, Cl- counteranion | nih.govacs.org |
| Electrophilic Fluorination | Metal-free, radical pathway. | Selectfluor, HOAc | rsc.org |
| Electrochemical Fluorination | Regioselective, short reaction times. | HF:pyridine, platinum electrodes | researchgate.net |
| From Fluoro-anilines | Direct incorporation of fluorine from starting material. | Various classical quinoline syntheses | researchgate.nettandfonline.comresearchgate.net |
Modern Synthetic Advancements in Quinoline Synthesis Applicable to this compound
The field of quinoline synthesis has been revolutionized by modern techniques that offer greater efficiency, sustainability, and access to diverse molecular architectures. researchgate.net
Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis and are highly applicable to the construction of functionalized quinolines. nih.gov These methods often allow for the rapid assembly of complex molecules through multiple bond-forming events in a single step. nih.gov
For instance, palladium-catalyzed one-pot methods for the synthesis of polysubstituted quinolines from readily available 2-amino aromatic ketones and alkynes have been developed. rsc.org This approach provides an alternative to traditional methods and allows for significant structural diversity. rsc.org
The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process, has been utilized to synthesize quinoline-appended biaryls. acs.org This demonstrates the power of palladium catalysis in the late-stage functionalization of quinoline scaffolds.
Furthermore, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines offers a route to quinolines under additive-free conditions with a broad substrate scope. rsc.org Palladium(II) complexes of quinolinylaminophosphonates have also been synthesized and characterized, showcasing the versatility of palladium in coordinating with quinoline-based ligands. nih.gov
In recent years, there has been a significant shift towards the development of metal-free and green synthetic methodologies for quinoline synthesis to minimize environmental impact. researchgate.netnih.govacs.org These approaches often utilize more sustainable reagents and solvents, such as water or ethanol (B145695), and can sometimes be performed under catalyst-free conditions. researchgate.net
Metal-free strategies for the direct functionalization of C(sp3)-H bonds and tandem cyclization have been developed to synthesize quinoline derivatives. nih.govacs.orgacs.org These methods avoid the use of toxic and precious metals and often exhibit excellent functional group tolerance. nih.govacs.orgacs.org
The hetero-Diels-Alder reaction, as mentioned previously, is a prime example of a metal-free approach to regioselectively synthesize C-3 functionalized quinolines. organic-chemistry.orgnih.gov Additionally, the direct conversion of lignin-derived β-O-4 model compounds into functionalized quinolines through a one-pot cascade reaction represents a novel, transition-metal-free approach that utilizes renewable resources. nih.gov
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to shorter reaction times and improved yields. nih.govingentaconnect.combenthamdirect.com This technique has been successfully applied to various aspects of quinoline synthesis, including the formation of the heterocyclic ring and subsequent functionalization. nih.govrsc.orgnih.gov
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby minimizing waste and simplifying purification. nih.govacs.orgresearchgate.netosi.lvrsc.org The synthesis of quinoline derivatives through MCRs has become a versatile and efficient strategy. rsc.org These reactions allow for the construction of diverse quinoline scaffolds with high atom economy. rsc.org For example, one-pot three-component procedures for the synthesis of novel dihydropyridopyrimidines and dihydropyrazolopyridines bearing a quinoline fragment have been developed using microwave irradiation. nih.gov
Advanced Spectroscopic and Structural Characterization of 2 Chloro 3 Ethyl 7 Fluoroquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. For 2-Chloro-3-ethyl-7-fluoroquinoline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would provide a comprehensive structural assignment.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the ethyl group and the aromatic protons on the quinoline (B57606) core. The electron-withdrawing effects of the chlorine at C-2 and the fluorine at C-7, along with the electron-donating nature of the ethyl group at C-3, will influence the chemical shifts of the aromatic protons.
The ethyl group should present as a typical triplet-quartet pattern. The methylene (B1212753) protons (H-1') are adjacent to the quinoline ring and will be deshielded, appearing as a quartet. The methyl protons (H-2') will appear as a triplet further upfield.
The aromatic region will contain signals for H-4, H-5, H-6, and H-8. The H-4 proton is expected to be a singlet, influenced by the adjacent chloro and ethyl groups. The protons on the fluorinated benzene (B151609) ring (H-5, H-6, and H-8) will show characteristic splitting patterns due to both proton-proton and proton-fluorine couplings. Specifically, H-6 and H-8 will likely appear as doublets of doublets due to coupling with the adjacent proton and the fluorine atom. The chemical shifts can be predicted based on the analysis of similar substituted quinolines. srce.hrresearchgate.net
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | ~8.1 | s | - |
| H-8 | ~7.9 | dd | J(H-H) ≈ 9.0, J(H-F) ≈ 6.0 |
| H-5 | ~7.7 | t | J(H-H) ≈ 9.0 |
| H-6 | ~7.4 | dd | J(H-H) ≈ 9.0, J(H-F) ≈ 2.5 |
| H-1' | ~2.9 | q | J(H-H) = 7.5 |
| H-2' | ~1.3 | t | J(H-H) = 7.5 |
Note: These are predicted values and may vary from experimental data.
The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. The spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in this compound. The chemical shifts are influenced by the nature of the substituents. The carbon atom bearing the chlorine (C-2) and the one bearing the fluorine (C-7) will be significantly affected. The C-F coupling will also be observable for C-7 and adjacent carbons.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-2 | ~151 | - |
| C-3 | ~138 | - |
| C-4 | ~135 | - |
| C-4a | ~128 | Small |
| C-5 | ~125 | Small |
| C-6 | ~115 | Large |
| C-7 | ~163 | Very Large |
| C-8 | ~120 | Small |
| C-8a | ~148 | Small |
| C-1' | ~25 | - |
| C-2' | ~14 | - |
Note: These are predicted values and may vary from experimental data. libretexts.orglibretexts.org
¹⁹F NMR spectroscopy is a powerful technique for studying fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-7 position. The chemical shift of this fluorine will be characteristic of a fluorine atom attached to an aromatic ring. This signal would be split into a multiplet due to coupling with the neighboring protons, primarily H-6 and H-8.
Predicted ¹⁹F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F-7 | ~ -110 to -120 | m |
Note: Predicted chemical shift is relative to CFCl₃. This value is an estimate based on typical values for aryl fluorides. researchgate.netnih.gov
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. Key correlations would be observed between the methylene (H-1') and methyl (H-2') protons of the ethyl group, and among the aromatic protons H-5, H-6, and H-8.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for example, H-4 to C-4, H-5 to C-5, H-6 to C-6, H-8 to C-8, H-1' to C-1', and H-2' to C-2'. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. For instance, correlations from the H-1' protons of the ethyl group to C-2, C-3, and C-4 would confirm the position of the ethyl group. Correlations from H-4 to C-2, C-4a, and C-5 would help in assigning the quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which can help in confirming the substitution pattern. For example, a NOESY correlation between the H-4 proton and the H-5 proton would be expected, as would a correlation between the ethyl group's H-1' protons and the H-4 proton.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which in turn allows for the determination of its elemental formula. lcms.cz For this compound, the molecular formula is C₁₁H₉ClFN. The expected isotopic pattern would show a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.
Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [C₁₁H₉³⁵ClFN]⁺ | 209.0407 |
| [C₁₁H₉³⁷ClFN]⁺ | 211.0378 |
Note: These values are calculated based on the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. For this compound, electrospray ionization (ESI) in positive mode would typically generate a protonated molecular ion, [M+H]⁺. Subsequent collision-induced dissociation (CID) of this precursor ion would initiate a cascade of fragmentation events, providing a structural fingerprint of the molecule.
The fragmentation of related fluoroquinolone and quinoline structures often involves initial losses from peripheral groups, followed by rearrangements of the heterocyclic core. researchgate.net For this compound, the fragmentation pathway is proposed to begin with the protonated molecule. The ethyl group at the C3 position is a likely site for initial fragmentation. A common fragmentation pathway for ethyl-substituted aromatics involves the loss of an ethene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement or direct cleavage.
Another probable fragmentation involves the cleavage of the C-Cl bond. The loss of a chlorine radical is possible, though the loss of HCl (36.5 Da) is also a common pathway in similar structures. The quinoline core itself can undergo characteristic ring cleavages. These fragmentation patterns are crucial for the structural confirmation of the compound and for identifying it in complex mixtures. nih.gov
Table 1: Proposed MS/MS Fragmentation Pathway for [this compound+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway Description |
|---|---|---|---|
| 210.05 | 182.05 | C₂H₄ (28 Da) | Loss of ethene from the ethyl group. |
| 210.05 | 174.06 | HCl (36 Da) | Elimination of hydrogen chloride. |
| 182.05 | 154.05 | CO (28 Da) | Loss of carbon monoxide from the quinoline ring. |
Note: The m/z values are calculated based on monoisotopic masses and represent a hypothetical fragmentation pathway.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that confirm its structure.
The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system are expected in the 1600-1450 cm⁻¹ region. The presence of the ethyl group will be indicated by aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1460 cm⁻¹ and 1380 cm⁻¹.
The substitutions on the quinoline ring give rise to more specific signals. The C-F bond introduces a strong absorption band typically found in the 1250-1000 cm⁻¹ region. The C-Cl stretching vibration is expected at lower wavenumbers, generally in the 850-550 cm⁻¹ range. The pattern of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings. researchgate.net
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Quinoline Ring) |
| 2975-2850 | C-H Stretch | Aliphatic (Ethyl Group) |
| 1620-1580 | C=N Stretch | Quinoline Ring |
| 1550-1450 | C=C Stretch | Aromatic (Quinoline Ring) |
| 1250-1100 | C-F Stretch | Aryl-Fluorine |
| 850-750 | C-Cl Stretch | Aryl-Chloride |
X-ray Crystallography for Solid-State Structure Elucidation
A single-crystal X-ray diffraction experiment would reveal the unit cell parameters, the space group, and the exact coordinates of each atom in the asymmetric unit. This information is fundamental to understanding the molecule's steric and electronic properties and how it interacts with its neighbors in the crystal lattice. nih.govresearchgate.net
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, C-H...X Hydrogen Bonds)
The solid-state structure of this compound is stabilized by a network of non-covalent intermolecular interactions that dictate the crystal packing. Analysis of crystal structures of related chloroquinoline and fluoroquinolone derivatives suggests that several types of interactions would be prominent. ias.ac.inmdpi.com
Halogen Bonding: The chlorine atom at the C2 position can act as a halogen bond donor. In the crystal structures of other 2-chloroquinoline (B121035) derivatives, Cl···Cl interactions are often observed, which can be classified as either Type I or Type II depending on the C-Cl···Cl angles. ias.ac.in These interactions play a significant role in organizing molecules into specific motifs.
C-H···X Hydrogen Bonds: Weak hydrogen bonds involving carbon as a donor are crucial for stabilizing the crystal packing. Given the molecular structure, several such interactions are anticipated:
C-H···Cl Bonds: The chlorine atom can also act as a hydrogen bond acceptor, forming C-H···Cl interactions with hydrogen atoms from neighboring molecules. ias.ac.inmdpi.com
C-H···N Bonds: The nitrogen atom of the quinoline ring is a potential hydrogen bond acceptor, and C-H···N interactions could further stabilize the packing arrangement.
π-π Stacking: The planar aromatic quinoline system is likely to participate in π-π stacking interactions, where the electron-rich π-system of one molecule interacts with that of an adjacent molecule. These interactions are a common feature in the crystal packing of planar aromatic compounds and contribute significantly to the cohesion of the crystal. nih.gov
Table 3: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
|---|---|---|---|---|
| Halogen Bond | C2-Cl | Cl (from another molecule) | 3.3 - 3.8 | Supramolecular assembly |
| Hydrogen Bond | Aromatic/Aliphatic C-H | F7 | 2.2 - 2.6 | Directional packing influence |
| Hydrogen Bond | Aromatic/Aliphatic C-H | Cl2 | 2.7 - 3.0 | Lattice stabilization |
| Hydrogen Bond | Aromatic/Aliphatic C-H | N1 (Quinoline) | 2.4 - 2.8 | Linking molecular motifs |
Theoretical and Computational Studies on 2 Chloro 3 Ethyl 7 Fluoroquinoline
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) serves as a powerful tool to investigate the intrinsic properties of molecules like 2-Chloro-3-ethyl-7-fluoroquinoline. uantwerpen.be By solving the Schrödinger equation within the DFT framework, it is possible to elucidate its electronic structure, preferred three-dimensional arrangement, and spectroscopic characteristics. For these calculations, a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p) is commonly employed to achieve a balance between computational cost and accuracy. researchgate.nettandfonline.com
Electronic Structure Analysis and Molecular Orbitals
The electronic behavior of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
A molecular electrostatic potential (MEP) map would further reveal the charge distribution. The nitrogen atom and the fluorine atom are anticipated to be regions of high negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the ethyl group and the aromatic protons would exhibit positive potential.
Table 1: Predicted Frontier Molecular Orbital Properties of a Substituted Quinoline (B57606)
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Note: These are representative values for a substituted quinoline derivative and would require specific DFT calculations for this compound. |
Conformational Analysis and Energy Landscapes
The presence of a flexible ethyl group at the C3 position introduces conformational isomerism in this compound. The rotation around the C3-C(ethyl) single bond leads to different spatial arrangements, or conformers, with varying energies. A conformational analysis can identify the most stable conformer, which corresponds to the global minimum on the potential energy surface. researchgate.net
The primary dihedral angle defining the conformation is the C2-C3-C(ethyl)-C(methyl) angle. Staggered conformations, where the hydrogen atoms of the ethyl group are not aligned with the plane of the quinoline ring, are generally more stable than eclipsed conformations due to reduced steric hindrance. lumenlearning.com The most stable conformer will likely have the methyl group of the ethyl substituent pointing away from the quinoline ring to minimize steric clashes. The energy barrier for rotation around this bond is expected to be relatively low, allowing for rapid interconversion between conformers at room temperature.
Table 2: Relative Energies of Ethylbenzene Conformers
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
| Staggered (Anti) | 180° | 0.0 |
| Eclipsed | 120° | 2.9 |
| Gauche | 60° | 0.8 |
| Eclipsed | 0° | 3.1 |
| Note: Data adapted from conformational analysis of similar aromatic compounds. Specific values for this compound would require dedicated calculations. chemijournal.com |
Spectroscopic Property Prediction and Validation
DFT calculations can accurately predict various spectroscopic properties, which can be invaluable for the identification and characterization of this compound.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy. researchgate.netnih.govacs.orgnih.govacs.org The predicted ¹³C NMR spectrum would show distinct signals for each carbon atom, with the chemical shifts influenced by the electronic environment created by the chloro, ethyl, and fluoro substituents. For instance, the carbon atom attached to the fluorine (C7) would exhibit a large chemical shift due to the high electronegativity of fluorine.
Vibrational (IR and Raman) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical infrared (IR) and Raman spectrum. arabjchem.org Characteristic vibrational modes would include C-H stretching of the ethyl group and the aromatic ring, C=C and C=N stretching of the quinoline core, and C-Cl and C-F stretching vibrations. These predicted spectra can be compared with experimental data for structural confirmation.
Table 3: Predicted Vibrational Frequencies for a Chloroquinoline Derivative
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2980-2850 |
| C=N Stretch | ~1620 |
| C=C Stretch | 1600-1450 |
| C-Cl Stretch | ~750 |
| Note: These are typical frequency ranges. Precise values for this compound would need to be calculated. |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in understanding the synthetic pathways leading to this compound and the factors that control the reaction's outcome.
Transition State Analysis for Synthetic Pathways
A plausible synthetic route to this compound involves the Vilsmeier-Haack reaction of an appropriately substituted N-arylacetamide to form a 2-chloro-3-formylquinoline intermediate, followed by further modifications. chemijournal.comniscpr.res.innih.govchemijournal.comresearchgate.net Computational chemistry can model this reaction by identifying the structures of reactants, intermediates, transition states, and products along the reaction coordinate.
A transition state is a high-energy, transient species that represents the energy barrier that must be overcome for a reaction to proceed. Locating the transition state structure and calculating its energy provides the activation energy of the reaction, which is directly related to the reaction rate. For the Vilsmeier-Haack cyclization, computational studies can map out the energy profile of the electrophilic attack of the Vilsmeier reagent on the acetanilide (B955) and the subsequent cyclization and aromatization steps. nih.govnih.gov
Understanding Selectivity (Regio-, Chemo-, Stereoselectivity)
Computational modeling can shed light on the selectivity observed in the synthesis of this compound.
Regioselectivity: The Vilsmeier-Haack reaction is known for its high regioselectivity. niscpr.res.in DFT calculations can explain this by comparing the activation energies for the formation of different possible regioisomers. The preferred reaction pathway will be the one with the lowest energy barrier. The electronic properties of the substituents on the starting aniline (B41778) derivative play a crucial role in directing the cyclization.
Chemoselectivity: In molecules with multiple reactive sites, computational models can predict which functional group will preferentially react. For instance, in subsequent reactions of the 2-chloro-3-formylquinoline intermediate, calculations can determine whether the chloro group or the formyl group is more susceptible to nucleophilic attack under specific reaction conditions.
Stereoselectivity: While the core of this compound is planar, if chiral centers are introduced in subsequent reactions, computational methods can be employed to predict the preferred stereoisomer by calculating the energies of the diastereomeric transition states.
By providing a detailed, atomistic view of the molecule's properties and reaction pathways, theoretical and computational studies offer invaluable insights that complement and guide experimental research on this compound and related compounds.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a powerful lens through which the dynamic behavior of this compound can be observed over time. These simulations model the movement of atoms and molecules, providing a detailed picture of the conformational changes and flexibility of the compound in different environments, such as in aqueous solution or when interacting with a biological receptor. nih.govnih.gov
To investigate the dynamic properties of this compound, MD simulations would typically be performed using force fields like AMBER or GROMACS. nih.gov The simulation would involve placing the molecule in a solvated box, often with water molecules and counter-ions to neutralize the system, and then simulating its behavior over a period of nanoseconds. nih.gov Analysis of the simulation trajectory would reveal key aspects of the molecule's conformational landscape.
Table 1: Illustrative Conformational Analysis of this compound from a Hypothetical MD Simulation
| Dihedral Angle | Predominant Conformation (degrees) | Population (%) | Flexibility (RMSF in Å) |
| C2-C3-C9-C10 (Ethyl Group Torsion) | 60 (gauche) | 65 | 0.8 |
| C2-C3-C9-C10 (Ethyl Group Torsion) | 180 (anti) | 35 | 0.6 |
| C6-C7-F (Fluoro Group Planarity) | ~0 | 98 | 0.3 |
| C1-C2-Cl (Chloro Group Planarity) | ~0 | 99 | 0.2 |
Note: This data is illustrative and based on typical findings for similar small molecules in MD simulations. RMSF (Root Mean Square Fluctuation) indicates the flexibility of the respective atoms.
These simulations can provide insights into how the molecule might adapt its shape upon binding to a biological target, a critical aspect of its mechanism of action.
Computational Studies on Molecular Interactions and Recognition
Understanding how this compound interacts with and is recognized by biological macromolecules is fundamental to predicting its biological activity. Computational studies, particularly molecular docking and quantitative structure-activity relationship (QSAR) analyses, are instrumental in this regard. nih.govafricaresearchconnects.com
Molecular docking studies would be employed to predict the binding orientation and affinity of this compound within the active site of a target protein, such as DNA gyrase, a common target for fluoroquinolones. nih.govresearchgate.net These studies utilize scoring functions to estimate the binding energy and identify the most favorable binding poses. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The chlorine atom at the 2-position and the fluorine atom at the 7-position are expected to participate in halogen bonding and other electrostatic interactions, while the ethyl group at the 3-position would likely engage in hydrophobic interactions. researchgate.net
QSAR studies aim to correlate the structural properties of a series of compounds with their biological activities. africaresearchconnects.com For a series of quinolone derivatives including this compound, a QSAR model could be developed to predict antibacterial activity based on various molecular descriptors. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). Such models are valuable for optimizing the structure of the lead compound to enhance its activity.
Table 2: Predicted Interaction Profile of this compound with a Hypothetical DNA Gyrase Active Site
| Interacting Residue | Interaction Type | Key Functional Group of Ligand | Predicted Binding Energy Contribution (kcal/mol) |
| Asp87 | Hydrogen Bond | Quinolone core nitrogen | -3.5 |
| Ser83 | Hydrogen Bond | Quinolone carbonyl oxygen | -2.8 |
| Val120 | Hydrophobic | Ethyl group at C3 | -2.1 |
| Arg121 | Electrostatic/Pi-cation | Quinolone ring system | -1.5 |
| Gly77 | van der Waals | Chlorine at C2 | -0.9 |
| Ala78 | van der Waals | Fluorine at C7 | -0.7 |
Note: This data is hypothetical and for illustrative purposes, based on common interactions observed for fluoroquinolones with DNA gyrase. nih.gov
Through these computational approaches, a detailed understanding of the molecular interactions and recognition processes governing the biological activity of this compound can be achieved, guiding further experimental validation and drug development efforts.
Structure Activity Relationship Sar Methodologies for 2 Chloro 3 Ethyl 7 Fluoroquinoline Derivatives
Systematic Modification Strategies of the Quinoline (B57606) Scaffold
The functionalization of the quinoline moiety at its various positions has been shown to produce derivatives with a wide spectrum of pharmacological activities. nih.gov The following sections detail the impact of substitutions at the C-2, C-3, C-7, and N-1 positions of the core structure.
The C-2 position of the quinoline ring, adjacent to the nitrogen atom, is a critical site for modification. Resonance effects make this position susceptible to nucleophilic attack. quora.com While historically, substitutions at the C-2 position were often considered detrimental to the biological activity of certain quinolone antibacterials, recent research has challenged this notion. nih.gov
Key findings regarding C-2 modifications include:
Nucleophilic Substitution: The chlorine atom at the C-2 position of the parent compound serves as a leaving group, enabling the introduction of a wide variety of nucleophiles. This allows for the synthesis of derivatives with diverse functional groups such as amines, alkoxides, and thiolates.
Ring Fusion and Bridging: Studies have shown that creating a fused ring system between the N-1 and C-2 positions can lead to highly active compounds. nih.gov For instance, sulfur-bridged analogs like benzothiazolo[3,2-a]quinolones have demonstrated significant in-vitro activity. nih.gov
Steric Constraints: The introduction of bulky substituents at C-2 can influence the planarity of the quinoline system, which is often a crucial factor for biological activity. nih.gov The planarity between the 4-keto (if present) and 3-carboxylic acid groups in quinolone antibacterials is a critical determinant of their potency. nih.gov
The C-3 position is pivotal, often accommodating a carboxylic acid group in quinolone antibacterials, which is essential for binding to DNA gyrase. In the scaffold of interest, an ethyl group is present. Varying this substituent can significantly impact activity.
Electrophilic Cyclization: Synthetic methods such as the electrophilic cyclization of N-(2-alkynyl)anilines allow for the introduction of various substituents at the C-3 position, including halogens and other functional groups. nih.gov
Chain Length and Branching: Altering the length and branching of the alkyl chain at C-3 can affect the molecule's lipophilicity and steric profile. For example, in a series of quinoline-carbonitrile derivatives, modifications at different positions, including C-3, were explored to optimize antibacterial activity. nih.gov
Functional Group Introduction: Replacing the ethyl group with other functionalities, such as amides or nitriles, can introduce new interaction points with biological targets. For instance, quinoline-3-carboxamide (B1254982) derivatives have been synthesized and evaluated for anticancer activity. researchgate.net
Halogenation is a common and effective strategy in drug design to modulate electronic properties, lipophilicity, and metabolic stability. The 7-fluoro substituent in the parent compound is characteristic of many potent fluoroquinolone antibiotics. nih.gov
C-7 Position: The substituent at C-7 is crucial for the potency and spectrum of activity in many quinolone classes. In fluoroquinolones, a fluorine atom at C-6 and a cyclic amine at C-7 are common features. brieflands.com SAR studies show that large, bulky substituents at position-7 can enhance the antiproliferative activity of some quinoline derivatives. nih.gov
C-5 and C-8 Positions: Substitutions at other positions also have a profound impact. A chlorine substituent at the C-8 position has been shown to confer good inhibitory activity on DNA gyrase. nih.gov Conversely, a bulky substituent at position 8 can reduce certain drug-drug interactions. bohrium.com Remote C-H halogenation techniques have been developed to selectively functionalize the C-5 and C-7 positions, highlighting their importance. researchgate.netrsc.org
Halogen Identity: The nature of the halogen itself is important. Fluorine often improves metabolic stability and binding affinity. In one study, fluorine-substituted derivatives outperformed chlorine and methyl-substituted compounds in terms of potency. nih.gov
The following table summarizes the observed effects of halogen substitutions at various positions on the quinoline scaffold based on findings from different studies.
| Position | Substituent | Observed Effect on Activity | Reference |
| C-5 | Halogen | Can be selectively introduced; modulates electronic properties. | rsc.org |
| C-6 | Fluorine | Common in potent fluoroquinolone antibiotics. | nih.gov |
| C-6 | Chlorine, Methyl | Can lead to reduced activity compared to fluorine in some series. | acs.org |
| C-7 | Fluorine | Often enhances potency; outperforms chlorine and methyl in some cases. | nih.gov |
| C-7 | Bulky Groups | Can facilitate antiproliferative activity. | nih.gov |
| C-8 | Chlorine | Showed good inhibitory activity on DNA gyrase. | nih.gov |
| C-8 | Fluorine | Can reduce efflux from bacterial cells. | nih.gov |
| C-8 | Bulky Groups | May decrease interactions with other drugs like theophylline. | bohrium.com |
The quinoline nitrogen (N-1) is a key site for modification, influencing the electronic distribution of the entire ring system and providing a handle for introducing various substituents that can modulate pharmacokinetic and pharmacodynamic properties.
N-1 Substituent: The steric bulk of the N-1 substituent is a critical factor for antibacterial activity in quinolones. The optimal groups are often cyclopropyl (B3062369) or ethyl. brieflands.com Aryl groups at the N-1 position, such as p-fluorophenyl, have also led to derivatives with excellent potency. nih.gov
N-Oxides: The conversion of the quinoline nitrogen to an N-oxide alters its electronic properties and can be a strategic step in synthesis. Quinoline N-oxides can be used as precursors for the regioselective functionalization of the ring, for example, at the C-2 position. mdpi.com
Quaternization: Formation of a quinolinium salt by reacting the nitrogen with an electrophile can occur, which significantly changes the molecule's properties, including its charge and reactivity. youtube.com
Rational Design Principles for Modulating Molecular Properties
Rational drug design leverages the understanding of SAR to create molecules with desired properties. nih.govmdpi.com For 2-Chloro-3-ethyl-7-fluoroquinoline derivatives, this involves carefully considering the electronic and steric impact of each modification.
The interplay between electronic and steric effects governs the chemical reactivity and biological activity of quinoline derivatives. youtube.com
Electronic Effects: The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the carbocyclic (benzene) ring towards electrophilic substitution compared to benzene (B151609) itself. youtube.com Conversely, this makes the heterocyclic ring electron-deficient and more susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. quora.com
Electron-donating groups (EDGs) like methoxy (B1213986) (–OCH₃) can increase the electron density of the ring system, potentially enhancing activity where target binding favors electron-rich moieties. nih.gov
Electron-withdrawing groups (EWGs) like nitro (–NO₂) or cyano (–CN) further decrease electron density, which can be beneficial for certain reaction types or biological interactions. nih.govyoutube.com The position of these groups is critical; for instance, EWGs on an aniline (B41778) ring used in quinoline synthesis can significantly affect reaction yields. nih.gov
Steric Factors: The size and shape of substituents play a crucial role in determining how a molecule fits into a binding site.
Steric Hindrance: Bulky groups can prevent a molecule from adopting the optimal conformation for binding to its biological target, thereby reducing activity. acs.org For example, larger chlorine and methyl groups at the C-6 position of a quinoline scaffold showed reduced activity compared to the smaller fluorine atom, likely due to steric hindrance. acs.org
Conformational Effects: Bulky substituents, such as a t-butyl group at N-1, can influence antibacterial activity due to their size. brieflands.com In N-1 aryl-substituted quinolones, the aryl ring is typically twisted out of the plane of the quinoline nucleus, an important conformational feature that impacts activity. brieflands.com The rational design of ligands often involves optimizing these steric features to enhance binding affinity. researchgate.net
The following table provides examples of how specific modifications to a quinoline scaffold can influence activity, highlighting the interplay of steric and electronic factors.
| Compound Series | Position of Modification | Substituent Change | Resulting Change in Activity (IC50) | Likely Contributing Factor | Reference |
| XN Series | C-6 | H → F | 0.408 µM → 0.221 µM (Improved) | Electronic effect of fluorine; optimal size. | acs.org |
| XN Series | C-6 | H → Cl | 0.408 µM → 0.983 µM (Reduced) | Steric hindrance from larger halogen. | acs.org |
| XN Series | C-6 | H → CH₃ | 0.408 µM → 0.833 µM (Reduced) | Steric hindrance from methyl group. | acs.org |
| YH/XN Series | Benzene Ring | ortho-CH₃ | 0.045 µM (Most Potent) | Optimal steric and electronic placement for binding. | acs.org |
| YH/XN Series | Benzene Ring | para-Cl | 0.145 µM (Less Potent) | Sub-optimal positioning and electronic effect. | acs.org |
| YH/XN Series | Benzene Ring | para-CH₃ | 0.158 µM (Less Potent) | Sub-optimal positioning and steric effect. | acs.org |
Understanding Structural Drivers for Physicochemical Properties
The physicochemical properties of this compound are intrinsically linked to the nature and position of its substituents on the quinoline core. The interplay of the chloro, ethyl, and fluoro groups dictates its solubility, lipophilicity, electronic distribution, and ultimately, its potential biological activity. Structure-Activity Relationship (SAR) studies on analogous quinoline derivatives provide a framework for understanding these structural drivers.
The electronic properties of the quinoline ring are modulated by the inductive and mesomeric effects of its substituents. The chlorine atom at the 2-position, being an electron-withdrawing group, will decrease the electron density of the pyridine (B92270) ring. Similarly, the fluorine atom at the 7-position, a strongly electronegative atom, will exert an electron-withdrawing effect on the benzene ring. nih.gov The ethyl group at the 3-position, being an electron-donating group, will have a localized effect on the electron density of the pyridine ring. This electronic landscape is a key determinant of the molecule's ability to interact with biological targets.
The position of the substituents is as crucial as their chemical nature. nih.gov For instance, the placement of a substituent at the 7-position of the quinoline nucleus has been shown to be favorable for certain biological activities. nih.gov The combination of a halogen at position 7 and other substituents at positions 2 and 3 creates a unique electronic and steric profile that can be optimized for specific therapeutic targets.
Table 1: Predicted Influence of Substituents on Physicochemical Properties of this compound
| Substituent | Position | Predicted Effect on Lipophilicity | Predicted Electronic Effect |
| Chloro | 2 | Increase | Electron-withdrawing |
| Ethyl | 3 | Increase | Electron-donating |
| Fluoro | 7 | Increase (with nuanced electronic effects) | Strong electron-withdrawing |
Advanced SAR Methodologies (e.g., QSAR, 3D-QSAR)
To further refine the understanding of the structure-activity relationships of this compound and its derivatives, advanced computational methodologies like Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are employed. These methods aim to establish a mathematical correlation between the chemical structure and biological activity.
QSAR studies on quinoline derivatives have demonstrated the importance of various physicochemical descriptors in predicting their biological activity. nih.gov For instance, in the context of antitubercular activity of quinolinone-based thiosemicarbazones, QSAR models have suggested that van der Waals volume, electron density, and electronegativity play a pivotal role. nih.gov Models indicated that electron-withdrawing groups, such as the chloro and fluoro groups present in this compound, can increase biological activity by reducing molecular electronegativity and increasing molecular volume. nih.gov
3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the SAR. nih.gov These methods build models based on the steric and electrostatic fields of a series of molecules. For fluoroquinolone derivatives, 3D-QSAR studies have been instrumental in designing compounds with improved properties. nih.govmdpi.comnih.gov
CoMFA and CoMSIA models generate contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity. nih.govresearchgate.net For example, a 3D-QSAR study on fluoroquinolones as antitubercular agents revealed that steric effects are dominant in determining binding affinities. nih.govresearchgate.net Such models can guide the rational design of novel derivatives of this compound by suggesting modifications to the ethyl group or the introduction of other functional groups at specific positions to optimize interactions with a target protein. nih.gov
Furthermore, 3D-QSAR models have been successfully used to design environmentally friendlier fluoroquinolone derivatives with lower plasma protein binding rates. mdpi.comnih.gov By analyzing the contour maps, researchers can identify which substitutions would lead to desirable properties, such as replacing bulky groups with smaller ones or introducing hydrophobic or electronegative groups at specific sites. mdpi.comnih.gov
Table 2: Key Descriptors in QSAR/3D-QSAR Studies of Quinolone Derivatives
| Methodology | Key Descriptors/Fields | Application in Quinolone SAR | Reference |
| QSAR | Van der Waals volume, Electron density, Electronegativity | Predicting antituberculosis activity; highlighting the role of electron-withdrawing groups. | nih.gov |
| 3D-QSAR (CoMFA) | Steric fields, Electrostatic fields | Identifying favorable and unfavorable steric and electrostatic interactions for improved activity. | nih.gov |
| 3D-QSAR (CoMSIA) | Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor fields | Designing derivatives with lower plasma protein binding and predicting environmental impact. | mdpi.comnih.gov |
Future Perspectives and Uncharted Research Avenues for 2 Chloro 3 Ethyl 7 Fluoroquinoline
Development of Novel and Sustainable Synthetic Routes
The synthesis of quinoline (B57606) derivatives has traditionally relied on classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.gov However, these methods often involve harsh conditions, hazardous reagents, and produce significant waste, making them less than ideal from an environmental and economic standpoint. nih.gov The future of quinoline synthesis, and by extension the synthesis of 2-Chloro-3-ethyl-7-fluoroquinoline, lies in the development of green and sustainable methodologies.
Recent advancements have focused on acceptorless dehydrogenative coupling (ADC) reactions catalyzed by earth-abundant transition metals like manganese and chromium. acs.orgrsc.org These methods offer high atom economy, producing water and hydrogen gas as the only byproducts. acs.orgrsc.org For instance, manganese PNP pincer complexes have been shown to effectively catalyze the synthesis of substituted quinolines from 2-aminobenzyl alcohols and secondary alcohols with high yields. acs.org Similarly, chromium-based catalytic systems have demonstrated efficacy in the atom-economical synthesis of quinolines. rsc.org
Future research should aim to adapt these sustainable methods for the specific synthesis of this compound. This would involve the use of appropriately substituted anilines and carbonyl compounds as starting materials. The development of one-pot syntheses, microwave-assisted reactions, and the use of eco-friendly solvents like ethanol (B145695) are also promising avenues for exploration. nih.govacs.org
Table 1: Comparison of Traditional and Modern Synthetic Approaches for Quinolines
| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Modern Sustainable Methods (e.g., ADC) |
| Catalysts | Often require stoichiometric strong acids or bases | Catalytic amounts of transition metals (e.g., Mn, Cr) |
| Byproducts | Significant chemical waste | Water, Hydrogen gas |
| Reaction Conditions | High temperatures, harsh reagents | Milder conditions, often solvent-free or in green solvents |
| Atom Economy | Generally lower | High |
Exploration of Under-investigated Reactivity Patterns
The reactivity of the this compound core is largely uncharted territory. The presence of a chloro substituent at the 2-position, a fluoro group at the 7-position, and an ethyl group at the 3-position offers a unique electronic and steric landscape for chemical transformations.
The chlorine atom at the 2-position is a key site for nucleophilic substitution reactions. mdpi.com Future studies could explore its displacement by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of novel 2-substituted quinoline derivatives. The reactivity of this position could also be harnessed in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to introduce diverse functional groups.
The C-H bonds on the quinoline ring, particularly at positions 4, 5, 6, and 8, are potential targets for C-H activation/functionalization reactions. mdpi.com Rhodium-catalyzed C2 alkylation of quinolines with alkenes has been reported, and similar strategies could be explored for the functionalization of other positions on the this compound scaffold. mdpi.com The influence of the existing substituents on the regioselectivity of these reactions would be a critical area of investigation.
Furthermore, dearomatization reactions, such as the regioselective hydrosilylation of quinolines, could provide access to novel three-dimensional molecular scaffolds with potential applications in medicinal chemistry. nih.gov
Advanced Theoretical and Mechanistic Studies
Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound. researchgate.net Density Functional Theory (DFT) calculations can be employed to determine the molecule's electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. This information can provide insights into its reactivity, stability, and potential for intermolecular interactions.
Quantum mechanics calculations can be used to model reaction pathways and transition states for various synthetic transformations, aiding in the optimization of reaction conditions and the prediction of product distributions. researchgate.net For instance, computational studies on the nitration of brominated quinolines have helped to explain the observed product formation based on the strain energies of the intermediates. nih.gov
Molecular dynamics simulations can be used to study the interactions of this compound with biological macromolecules, such as enzymes or receptors, to predict its potential as a bioactive agent. nih.gov These computational approaches, when combined with experimental data, can accelerate the discovery and development of new applications for this compound. mdpi.com
Design of Next-Generation Quinoline-Based Scaffolds for Chemical Biology Tools
The quinoline core is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs. researchgate.netnih.gov The unique substitution pattern of this compound makes it an attractive starting point for the design of novel chemical biology probes.
Fluorescent probes are indispensable tools for live-cell imaging and understanding biological processes. morressier.comresearchgate.net The quinoline scaffold can be readily modified to create fluorescent molecules with tunable photophysical properties. morressier.com For example, push-pull type fluorescent amino-quinoline derivatives have been synthesized that exhibit solvatochromism and can be used for imaging lipid droplets in cells. researchgate.net Future work could involve the strategic functionalization of this compound to develop novel fluorescent probes for specific cellular targets or to sense changes in the cellular environment.
Furthermore, the quinoline nucleus is found in compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. benthamdirect.comnih.gov The specific substituents on this compound could be systematically modified to optimize its interaction with biological targets. For example, the 7-fluoro substituent could enhance binding affinity or improve metabolic stability. The design and synthesis of a library of derivatives based on this scaffold, followed by high-throughput screening, could lead to the identification of new lead compounds for drug discovery.
Q & A
Q. What are the recommended synthetic pathways for 2-chloro-3-ethyl-7-fluoroquinoline, and how can intermediates like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate be optimized for yield?
Methodological Answer: A common approach involves cyclocondensation of substituted anilines with β-keto esters, followed by halogenation and alkylation. Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 70458-93-4) is a critical intermediate, synthesized via Gould-Jacobs reactions under reflux with polyphosphoric acid . Yield optimization requires controlling reaction temperature (120–140°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios of Cl/F sources. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity to >95% .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and substituent positions?
Methodological Answer: Combine spectroscopic techniques:
- NMR : H and C NMR to identify ethyl (δ 1.2–1.4 ppm for CH, δ 2.5–3.0 ppm for CH) and fluorine (split signals due to F coupling) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H] at m/z 253.06) and fragmentation patterns.
- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, leveraging intermolecular interactions like π-stacking .
Q. What safety protocols are critical when handling this compound due to its reactive substituents?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from chloro/fluoro intermediates.
- Waste Management : Segregate halogenated waste and neutralize acidic byproducts (e.g., HCl) before disposal .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to minimize byproducts like 3-ethyl-7-fluoroquinoline-2-one during chlorination?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify time points where over-chlorination occurs.
- Catalyst Screening : Test Lewis acids (e.g., AlCl vs. FeCl) to enhance Cl selectivity.
- Solvent Effects : Compare polar aprotic (e.g., DCM) vs. nonpolar solvents to reduce hydrolysis side reactions .
- Statistical Design : Use a Box-Behnken design to model interactions between temperature, catalyst loading, and solvent volume.
Q. How should researchers resolve contradictions in spectral data (e.g., 19^{19}19F NMR shifts) between synthesized batches of this compound?
Methodological Answer:
- Contamination Check : Run purity assays (HPLC, melting point) to rule out impurities.
- Isotopic Analysis : Use F-H HMBC to confirm coupling interactions and verify substituent positions.
- Crystallographic Validation : If discrepancies persist, resolve ambiguity via single-crystal XRD using SHELXD for phase refinement .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF).
- Hybrid QM/MM : Model transition states for Suzuki-Miyaura coupling to predict regioselectivity .
Data Analysis & Validation
Q. How can researchers statistically validate the antimicrobial activity data of this compound derivatives against clinical isolates?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
